Chidamide - 1883690-47-8

Chidamide

Catalog Number: EVT-464149
CAS Number: 1883690-47-8
Molecular Formula: C22H19FN4O2
Molecular Weight: 390.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Chidamide (CS055/HBI-8000), also known as Epidaza, is a novel orally active histone deacetylase inhibitor (HDACi) of the benzamide class. [] It selectively inhibits the activity of histone deacetylases 1, 2, 3, and 10. [, , , , , ] Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histone proteins, which are responsible for packaging and organizing DNA. This deacetylation process can lead to changes in gene expression, and HDACs have been implicated in the development and progression of various diseases, including cancer. [, ]

Chidamide is the first orally active benzamide-type HDAC inhibitor approved by the China Food and Drug Administration (CFDA). [, , , ] It plays a crucial role in scientific research, particularly in the field of cancer biology, due to its ability to modulate gene expression and induce various cellular responses, including cell cycle arrest, apoptosis, and differentiation. [, , , ]

Future Directions
  • Exploration of chidamide's role in overcoming drug resistance: Investigating the mechanisms by which chidamide can reverse resistance to other chemotherapy drugs, such as BTK inhibitors, could contribute to the development of effective treatment strategies for resistant cancers. []

Suberoylanilide Hydroxamic Acid (SAHA)

Compound Description: Suberoylanilide Hydroxamic Acid (SAHA), also known as Vorinostat, is a histone deacetylase inhibitor (HDACi) []. It is a clinically approved drug for the treatment of cutaneous T-cell lymphoma (CTCL) []. SAHA functions by inhibiting the activity of HDACs, leading to increased histone acetylation and modulation of gene expression.

Relevance: Like Chidamide, SAHA is an HDAC inhibitor. Previous research has demonstrated that SAHA can inhibit telomerase activity through demethylation []. This mechanism is also being explored in relation to Chidamide's effects on lung cancer cells [].

Trichostatin A (TSA)

Compound Description: Trichostatin A (TSA) is a naturally occurring HDAC inhibitor with potent antitumor activity []. TSA inhibits class I and II HDACs, resulting in histone hyperacetylation and the modulation of gene expression.

Relevance: TSA shares a similar mechanism of action with Chidamide, both acting as HDAC inhibitors []. Studies have compared the effects of Chidamide and TSA on malignant melanoma cells, demonstrating that both compounds inhibit cell growth and induce apoptosis, highlighting their overlapping anti-tumor activities [].

Gemcitabine

Compound Description: Gemcitabine is a nucleoside analog antimetabolite chemotherapy drug used to treat various cancers [, ]. It interferes with DNA synthesis, thereby inhibiting cancer cell growth.

Relevance: Studies have investigated the synergistic antitumor effects of combining Chidamide with Gemcitabine for treating diffuse large B-cell lymphoma (DLBCL) []. This research shows that the combination of the two drugs can effectively inhibit the proliferative viability and increase the apoptosis rate of DLBCL cell lines [].

Oxaliplatin

Compound Description: Oxaliplatin is a platinum-based chemotherapy drug used to treat various cancers, including colorectal cancer and DLBCL [, ]. It forms platinum complexes with DNA, interfering with DNA replication and transcription, ultimately leading to cell death.

Relevance: Research has explored the synergistic antitumor effects of combining Chidamide with Oxaliplatin for treating both colorectal cancer and DLBCL [, ]. In both cancer types, the combination showed enhanced efficacy in inhibiting tumor growth and inducing apoptosis compared to either drug alone [, ].

Zanubrutinib

Compound Description: Zanubrutinib is a second-generation Bruton's tyrosine kinase (BTK) inhibitor, primarily used in the treatment of various B-cell malignancies []. It acts by inhibiting BTK, a key enzyme involved in B-cell receptor signaling, thereby inhibiting B-cell proliferation and survival.

Relevance: Studies have investigated the combination of Chidamide with Zanubrutinib in treating DLBCL []. Results indicate that Chidamide enhances the anti-tumor effects of Zanubrutinib in certain DLBCL subtypes, highlighting a potential synergistic interaction between these two agents [].

Lenalidomide

Compound Description: Lenalidomide is an immunomodulatory drug (IMiD) primarily used in the treatment of multiple myeloma (MM) [, ]. It has various mechanisms of action, including direct antitumor effects, immunomodulatory effects, and anti-angiogenic effects.

Relevance: Research has demonstrated a synergistic antitumor effect when combining Chidamide with Lenalidomide in treating MM [, ]. This combination has been found to enhance apoptosis and proliferation inhibition in MM cells, even in cases with acquired resistance to Lenalidomide [, ].

Crizotinib

Compound Description: Crizotinib is a kinase inhibitor targeting c-MET/ALK/ROS1, used as a first-line treatment for non-small cell lung cancer (NSCLC) with ALK mutations [].

Relevance: Chidamide has demonstrated the ability to increase the sensitivity of NSCLC cells to Crizotinib, particularly in cell lines with high c-MET expression []. This synergistic effect may be mediated by chidamide's ability to reduce c-MET expression through inhibition of mRNA methylation [].

5-Fluorouracil (5-FU)

Compound Description: 5-Fluorouracil (5-FU) is an antimetabolite chemotherapy drug commonly used in the treatment of various cancers, including colon cancer []. It inhibits DNA synthesis, thereby blocking cell growth and inducing apoptosis.

Relevance: Studies have shown that Chidamide can enhance the antitumor effects of 5-FU in colon cancer models []. The combination demonstrated greater tumor growth inhibition and increased apoptosis compared to either drug alone, suggesting a potential synergistic interaction between these two agents [].

Curcumin

Compound Description: Curcumin is a natural polyphenol compound derived from turmeric, traditionally used in Ayurvedic medicine and known for its anti-inflammatory and antioxidant properties []. It has shown potential anticancer effects in various cancer cell lines.

Relevance: Research has explored the combined effects of Chidamide and Curcumin on cutaneous T-cell lymphoma (CTCL) cells []. Findings suggest that Curcumin can enhance the anti-proliferative and pro-apoptotic effects of Chidamide in CTCL cells, indicating a potential synergistic interaction between these two compounds [].

Decitabine (5-Aza-2'-deoxycytidine, DAC)

Compound Description: Decitabine is a hypomethylating agent that inhibits DNA methyltransferase, leading to demethylation of DNA and reactivation of silenced tumor suppressor genes [, ].

Relevance: Studies have explored the synergistic anti-tumor activity of combining low-dose Decitabine with Chidamide in myeloid leukemia cell lines []. The combination showed enhanced inhibition of cell growth, induced apoptosis, and arrested the cell cycle compared to either agent alone, highlighting a promising epigenetic therapeutic approach [].

Bortezomib

Compound Description: Bortezomib is a proteasome inhibitor used in the treatment of multiple myeloma and mantle cell lymphoma [, ]. It blocks the proteasome, a cellular complex responsible for degrading proteins, thereby inducing cell cycle arrest and apoptosis in cancer cells.

Relevance: Chidamide, in combination with Bortezomib, has shown promising synergistic antitumor activity against gastric cancer cell lines []. The combination effectively inhibited cell proliferation, migration, invasion, and induced apoptosis in these cells, suggesting its potential as a therapeutic strategy for gastric cancer [].

Source and Classification

Chidamide is derived from the chemical modification of various organic compounds, particularly those containing pyridine and aromatic amine structures. It falls under the category of small molecule inhibitors specifically targeting histone deacetylases, which are implicated in numerous cellular processes including cell cycle progression, differentiation, and apoptosis.

Synthesis Analysis

Methods and Technical Details

Chidamide can be synthesized through several methods, with notable variations in yield and purity. The following outlines the primary synthetic routes:

The optimized synthesis routes have simplified operational procedures while improving yields and purity.

Molecular Structure Analysis

Structure and Data

Chidamide has a complex molecular structure characterized by specific functional groups that contribute to its biological activity. The crystal structure analysis indicates that chidamide belongs to the monoclinic crystal system. Each molecule exhibits intermolecular hydrogen bonds with adjacent molecules, enhancing stability .

The structural formula can be represented as follows:

C17H18FN3O\text{C}_{17}\text{H}_{18}\text{F}\text{N}_{3}\text{O}

This formula reflects the presence of fluorine, nitrogen, and oxygen atoms integrated within an aromatic framework.

Chemical Reactions Analysis

Reactions and Technical Details

Chidamide primarily functions through its interaction with histone deacetylases. The inhibition mechanism involves binding to the active site of these enzymes, preventing them from catalyzing the removal of acetyl groups from histones. This action leads to an accumulation of acetylated histones, which alters chromatin structure and promotes transcriptional activation of tumor suppressor genes .

The chemical reactions involved in its synthesis include acylation reactions where carboxylic acids react with amines under specific conditions to form amides—a critical step in forming chidamide.

Mechanism of Action

Process and Data

Chidamide exerts its therapeutic effects by inhibiting histone deacetylases, particularly class I and II enzymes. This inhibition results in:

  • Increased Histone Acetylation: Enhanced acetylation leads to a more relaxed chromatin structure, facilitating gene transcription.
  • Induction of Apoptosis: Chidamide has been shown to induce significant apoptosis in cancer cells through various pathways including upregulation of pro-apoptotic factors .
  • Cell Cycle Arrest: The compound can cause cell cycle arrest at specific phases, thereby inhibiting cancer cell proliferation.

Experimental data indicate that treatment with chidamide leads to marked changes in gene expression profiles associated with tumor suppression .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Chidamide exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 301.34 g/mol
  • Solubility: Chidamide is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound demonstrates stability under acidic conditions but may degrade under extreme pH levels or prolonged exposure to light.

Crystallographic studies have revealed two distinct crystal forms of chidamide, each exhibiting unique packing arrangements that may influence its solubility and biological activity .

Applications

Scientific Uses

Chidamide has significant applications in oncology as a therapeutic agent for treating various cancers, particularly peripheral T-cell lymphoma. Its ability to modulate gene expression through histone deacetylase inhibition makes it a valuable tool for research into epigenetic therapies.

In addition to its primary use in cancer treatment, chidamide is being explored for potential applications in other diseases where epigenetic regulation plays a critical role, such as neurodegenerative disorders and autoimmune diseases.

Molecular Mechanisms of Action

HDAC Isofor Selectivity and Inhibition Profiles

Chidamide (epidaza®) is a benzamide-class histone deacetylase (HDAC) inhibitor distinguished by its subtype-selective inhibition profile. It primarily targets Class I HDAC isoforms (HDAC1, HDAC2, HDAC3) and Class IIb HDAC10 with nanomolar potency, while exhibiting minimal activity against other Class IIa isoforms (HDAC4, HDAC5, HDAC7, HDAC9) [1] [5]. This selectivity arises from its unique structural interaction with the catalytic zinc ion within the HDAC active site, enabling differential binding affinity across isoforms [5].

Mechanistically, Chidamide inhibits enzymatic removal of acetyl groups from histone lysine residues, leading to chromatin structural relaxation and transcriptional reactivation of silenced genes. Biochemical analyses confirm its half-maximal inhibitory concentration (IC50) is < 500 nM for HDAC1/2/3 and approximately 1.5 μM for HDAC10 [1] [6]. This contrasts with pan-HDAC inhibitors (e.g., SAHA/vorinostat), which broadly target multiple isoforms and exhibit less discriminatory activity [5].

Table 1: HDAC Isoform Selectivity Profile of Chidamide

HDAC ClassTarget IsoformsInhibition PotencyFunctional Consequence
Class IHDAC1, HDAC2, HDAC3IC50 < 500 nMTranscriptional activation of tumor suppressors
Class IIbHDAC10IC50 ~1.5 μMModulation of immune chemokine expression
Class IIaHDAC4,5,7,9Negligible inhibitionNo significant activity

This targeted inhibition profile minimizes off-target effects while maximizing therapeutic impact on epigenetic dysregulation in malignancies [1] [5].

Epigenetic Modulation of Histone Acetylation in Tumor Suppression

Chidamide exerts profound epigenetic reprogramming through hyperacetylation of histones H3 and H4. In acute myeloid leukemia (AML) cells, treatment with 2 μM Chidamide for 24 hours increases acetyl-H3K9/K14 and acetyl-H4K5/K8/K12 levels by 3–5 fold, directly altering chromatin accessibility [7]. This epigenetic shift reactivates silenced tumor suppressor genes and differentiation pathways:

  • Cell Differentiation Pathways: In relapsed/refractory AML (R/R AML), Chidamide upregulates the orphan nuclear receptor NR4A3 via histone hyperacetylation at its promoter. NR4A3 acts as a transcriptional activator of the cyclin-dependent kinase inhibitor p21 (CDKN1A), inducing terminal differentiation of leukemic blasts [3].
  • Pyroptosis Induction: In T-cell lymphoblastic lymphoma/leukemia (T-LBL/ALL), Chidamide-mediated HDAC1/2/3 inhibition promotes FOXO1-dependent transcription of gasdermin E (GSDME). This triggers caspase-3-mediated cleavage of GSDME, forming plasma membrane pores and inducing inflammatory pyroptosis—a mechanism validated through chromatin immunoprecipitation assays showing enriched FOXO1 binding at the GSDME promoter [5].
  • Stemness Suppression: By reversing epithelial-mesenchymal transition (EMT) and tumor stem cell differentiation, Chidamide depletes chemotherapy-resistant clones in solid tumors. This occurs via hyperacetylation-dependent expression of E-cadherin and other epithelial markers [1].

These mechanisms collectively reactivate terminal differentiation and inflammatory cell death programs suppressed during oncogenesis [1] [3] [5].

Regulation of Pro-Apoptotic Pathways via Bcl-2/Bax Ratio and Caspase Activation

Chidamide shifts mitochondrial apoptotic balance through Bcl-2 family modulation and caspase activation. In AML cell lines (HL60, NB4), 4 μM Chidamide for 72 hours downregulates anti-apoptotic Bcl-2 and Bcl-xL by 60–70% while upregulating pro-apoptotic Bax by 2.5–3 fold [7]. This alters the Bcl-2/Bax ratio, promoting mitochondrial outer membrane permeabilization (MOMP) and cytochrome c release [3] [7].

Downstream consequences include:

  • Caspase-3 Activation: Cleaved caspase-3 increases by >4-fold post-Chidamide treatment, executing apoptosis via poly(ADP-ribose) polymerase (PARP) cleavage [7].
  • Synergy with Hypomethylating Agents: Combining Chidamide with decitabine (a DNA methyltransferase inhibitor) amplifies Bax/Bcl-2 ratio shifts and caspase-3 activation, showing synergistic cytotoxicity (combination index CI<0.8) in AML models [7].
  • Mitochondrial Depolarization: In R/R AML cells, Chidamide induces loss of mitochondrial membrane potential (ΔΨm), detected by tetramethylrhodamine methyl ester (TMRM) fluorescence reduction. This precedes phosphatidylserine exposure and DNA fragmentation [3].

Table 2: Apoptotic Protein Modulation by Chidamide in AML Cells

ProteinFunctionChange After Chidamide (4μM, 72h)Mechanistic Impact
Bcl-2Anti-apoptotic↓ 60–70%Permits MOMP
BaxPro-apoptotic↑ 2.5–3 foldCytochrome c release
Caspase-3Executioner↑ >4-fold (cleaved form)PARP cleavage/DNA fragmentation

These data establish Chidamide as a potent initiator of intrinsic apoptosis [3] [7].

Induction of Cell Cycle Arrest via p21 Upregulation

p21-mediated cell cycle arrest is a hallmark of Chidamide’s anti-proliferative effects. By enhancing histone acetylation at the CDKN1A promoter, Chidamide induces p21 transcription within 6–12 hours of treatment. In AML and myelodysplastic syndrome (MDS) cell lines, p21 protein levels rise by 4–8 fold, triggering G0/G1 arrest [7] [3]. Key mechanisms include:

  • Cyclin-Dependent Kinase Inhibition: p21 binds to cyclin E-CDK2 and cyclin D-CDK4/6 complexes, preventing Rb phosphorylation and E2F release. This halts G1-to-S phase progression [7].
  • Context-Dependent Arrest: When combined with decitabine, Chidamide switches arrest to G2/M phase by upregulating p21 alongside p27 and Wee1 kinase—demonstrating epigenetic plasticity in cell cycle control [7].
  • In Vivo Validation: Xenograft models of R/R AML show tumor growth suppression correlating with elevated p21 and reduced Ki-67 proliferation index (>50% reduction) post-Chidamide treatment [3].

This pathway critically enables sustained proliferative blockade independent of genotoxic stress [1] [3] [7].

Non-Epigenetic Targets: Mitochondrial Metabolism and ROS Modulation

Beyond epigenetic effects, Chidamide disrupts mitochondrial redox homeostasis. In AML cells, 5 μM Chidamide elevates intracellular reactive oxygen species (ROS) by 200–300% within 24 hours, mediated by:

  • Electron Transport Chain (ETC) Dysregulation: Inhibition of complexes I/II increases electron leakage, augmenting superoxide (O2•−) production [7] [8].
  • Antioxidant Depletion: Reduced glutathione (GSH) levels decline by 40–60%, compromising ROS clearance capacity [7].
  • JAK2/STAT3 Suppression: In MDS/AML models, Chidamide upregulates SOCS3, inhibiting JAK2 phosphorylation and downstream STAT3 activation. This reduces transcription of ROS-buffering genes (e.g., Mcl-1, Bcl-xL) [2].

Table 3: Mitochondrial ROS Modulation by Chidamide

ParameterChange After ChidamideDetection MethodFunctional Consequence
Intracellular ROS↑ 200–300%DCFH-DA fluorescenceOxidative DNA damage
Mitochondrial superoxide↑ 150%MitoSOX Red fluorescenceCaspase-3 activation
Glutathione (GSH)↓ 40–60%Colorimetric assayLoss of redox buffering capacity

ROS overproduction induces oxidative stress-mediated apoptosis and synergizes with Bcl-2 modulation to amplify mitochondrial apoptosis [2] [3] [7].

Properties

CAS Number

1883690-47-8

Product Name

Chidamide

IUPAC Name

N-(2-amino-5-fluorophenyl)-4-[[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]methyl]benzamide

Molecular Formula

C22H19FN4O2

Molecular Weight

390.4 g/mol

InChI

InChI=1S/C22H19FN4O2/c23-18-8-9-19(24)20(12-18)27-22(29)17-6-3-16(4-7-17)14-26-21(28)10-5-15-2-1-11-25-13-15/h1-13H,14,24H2,(H,26,28)(H,27,29)/b10-5+

InChI Key

WXHHICFWKXDFOW-BJMVGYQFSA-N

SMILES

C1=CC(=CN=C1)C=CC(=O)NCC2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)F)N

Synonyms

chidamide
N-(2-amino-5-fluorobenzyl)-4-(N-(pyridine-3-acrylyl)aminomethyl)benzamide

Canonical SMILES

C1=CC(=CN=C1)C=CC(=O)NCC2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)F)N

Isomeric SMILES

C1=CC(=CN=C1)/C=C/C(=O)NCC2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)F)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.